4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide involves several steps. One common synthetic route starts with the reaction of 4-aminobenzenesulfonamide with a suitable pyrimidine derivative under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides .
Scientific Research Applications
4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase or kinase, by binding to their active sites and preventing substrate binding . This inhibition can lead to a reduction in the production of inflammatory mediators or the disruption of cellular signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N-(1-ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide: This compound has an ethyl group instead of a hydrogen atom at the 1-position of the pyrimidine ring, which may affect its chemical reactivity and biological activity.
4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino-N-(1,3-thiazol-2-yl)benzenesulfonamide: This compound contains an indole moiety and a thiazole ring, which may confer different pharmacological properties compared to the pyrimidine derivative.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities .
Properties
CAS No. |
3346-12-1 |
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Molecular Formula |
C10H10N4O3S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
4-amino-N-(2-oxo-1H-pyrimidin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N4O3S/c11-7-1-3-8(4-2-7)18(16,17)14-9-5-6-12-10(15)13-9/h1-6H,11H2,(H2,12,13,14,15) |
InChI Key |
VCOUXVOVQPWIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NC(=O)N2 |
Origin of Product |
United States |
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